molecular formula C12H9F2N B1646030 2-Fluoro-4-(4-fluorophenyl)aniline

2-Fluoro-4-(4-fluorophenyl)aniline

Cat. No. B1646030
M. Wt: 205.2 g/mol
InChI Key: QPZAGOVRRYFXHG-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

2-Fluoro-4-bromoaniline (10.7 g), 4-fluorophenylboronic acid (11.9 g), 60 mL of 2 N NaOH and 200 mL of benzene are combined and degassed with N2. Palladium tetrakistriphenylphosphine (4.2 g) is added and the mixture stirred at reflux temperature overnight. After cooling, the reaction is filtered through Celite and concentrated. The oily residue is purified by flash chromatography (5–10% EtOAc/hexane) to afford 2-fluoro-4-(4′-fluorophenyl)aniline as a solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](Br)[CH:6]=[CH:5][C:3]=1[NH2:4].[F:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.[OH-].[Na+]>C1C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)Br
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with N2
ADDITION
Type
ADDITION
Details
Palladium tetrakistriphenylphosphine (4.2 g) is added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by flash chromatography (5–10% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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